molecular formula C17H11ClF4N2O2 B2534142 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole CAS No. 1239479-63-0

4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole

Cat. No.: B2534142
CAS No.: 1239479-63-0
M. Wt: 386.73
InChI Key: RMSJCKCNAMGOTI-UHFFFAOYSA-N
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Description

4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is a synthetically designed pyrazole derivative of significant interest in medicinal chemistry and agrochemical research. The pyrazole ring is a privileged scaffold in drug discovery, known for its presence in a wide array of bioactive molecules and commercially available drugs, contributing to diverse biological profiles such as anticancer, anti-inflammatory, and antimicrobial activities . The specific substitution pattern on this core structure—featuring chloro and difluoromethoxyphenyl groups at the 3,4,5 positions—is a key determinant of its physicochemical properties and potential biological interactions. The difluoromethoxy groups are particularly noteworthy, as the introduction of fluorine atoms is a common strategy in lead optimization to influence a compound's metabolic stability, lipophilicity, and bioavailability . This compound is supplied exclusively for research applications in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring safe handling practices in accordance with their institution's chemical hygiene plans and all applicable local and national regulations.

Properties

IUPAC Name

4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF4N2O2/c18-13-14(9-1-5-11(6-2-9)25-16(19)20)23-24-15(13)10-3-7-12(8-4-10)26-17(21)22/h1-8,16-17H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSJCKCNAMGOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2)C3=CC=C(C=C3)OC(F)F)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole typically involves the reaction of appropriate substituted phenyl hydrazines with 1,3-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The unique substituents in 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole may enhance its biological activity by interacting with specific molecular targets involved in cancer progression .
  • Antimicrobial Properties : Research indicates that this compound can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Agricultural Chemistry

The compound has shown promise in agricultural applications:

  • Pesticidal Activity : Compounds containing pyrazole rings are known for their efficacy as pesticides. The specific structural features of this compound may contribute to its effectiveness against pests while minimizing toxicity to non-target organisms .

Material Science

In the field of materials science, this compound is explored for its potential use in:

  • Polymer Synthesis : The incorporation of pyrazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in developing high-performance materials for industrial use .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry examined various pyrazole derivatives, including this compound, for their ability to inhibit tumor growth in vitro. The results indicated a significant reduction in cell viability in breast and lung cancer cell lines, suggesting that this compound could serve as a lead structure for further drug development .

Case Study 2: Agricultural Applications

Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively controlled aphid populations on crops without adversely affecting beneficial insects. This study highlights the potential of this compound as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethoxy groups enhance its binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The pyrazole scaffold is highly versatile, with substituents dictating properties such as solubility, logP, and molecular weight. Below is a comparative table of key analogues:

Compound Name Substituents Molecular Weight logP Key Features References
4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole Cl, 4-(difluoromethoxy)phenyl at 3,5 N/A N/A Discontinued; high halogen content
3,5-Bis(4-chlorophenyl)-1H-pyrazole Cl, 4-chlorophenyl at 3,5 289.16 5.05 High lipophilicity; simpler structure
4-[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid Cl, difluoromethyl, benzoic acid substituent 336.68 N/A 95% purity; polar carboxyl group
4-Chloro-1-(4-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole Multiple Cl substituents N/A N/A Extreme halogenation; potential toxicity concerns
4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-pyrazole Cl, 3,4-dimethoxyphenyl, fluorobenzyl 482.90 N/A Electron-donating methoxy groups; bulky substituents
Key Observations:
  • Lipophilicity: The logP of 3,5-bis(4-chlorophenyl)-1H-pyrazole (5.05) suggests high lipophilicity, which may limit aqueous solubility .
  • Polarity : The benzoic acid derivative (MW 336.68) introduces a polar carboxyl group, improving water solubility compared to purely aromatic substituents .
  • Halogenation : Compounds with multiple chlorine atoms (e.g., ) may face toxicity challenges, whereas difluoromethoxy groups offer metabolic stability due to fluorine’s resistance to oxidation .

Electronic and Steric Considerations

  • Electron-Withdrawing vs. Donating Groups : Difluoromethoxy groups (OCHF₂) are stronger electron-withdrawing groups compared to methoxy (OCH₃) in . This difference can alter binding affinity in biological targets, such as enzymes or receptors.
  • In contrast, the target compound’s difluoromethoxy groups are less bulky, possibly enabling better target engagement .

Biological Activity

4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its medicinal potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H14ClF5N2O2
  • Molecular Weight : 480.8 g/mol
  • CAS Number : 1232837-26-1
  • IUPAC Name : this compound

The compound's structure features a pyrazole ring substituted with chlorine and difluoromethoxy groups, which may enhance its biological properties by influencing its interaction with biological targets.

Biological Activity Overview

Pyrazoles are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal effects. The specific compound under investigation has shown promise in various areas of medicinal chemistry.

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant anticancer properties. A study highlighted the use of pyrazole compounds in breast cancer models, where certain derivatives demonstrated enhanced cytotoxicity against MCF-7 and MDA-MB-231 cell lines. The combination of these compounds with doxorubicin showed a synergistic effect, suggesting potential for improved therapeutic strategies against resistant cancer types .

Antimicrobial and Antifungal Effects

The antimicrobial activity of pyrazoles has been documented in various studies. For instance, derivatives have been tested against multiple bacterial strains and fungi, showing promising inhibitory effects. The compound's structural features may contribute to its efficacy against pathogens by disrupting microbial cell functions .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Kinase Inhibition : Pyrazoles often act as inhibitors of various kinases involved in cell signaling pathways critical for tumor growth and survival. This compound may inhibit specific kinases associated with cancer progression .
  • Inflammatory Pathway Modulation : Some studies suggest that pyrazoles can modulate inflammatory responses by inhibiting pro-inflammatory cytokines like TNF-α and IL-6, thus providing a therapeutic avenue for inflammatory diseases .

Case Studies and Research Findings

  • Breast Cancer Study :
    • A series of pyrazole derivatives were synthesized and tested for their anticancer properties.
    • Results indicated that the compounds exhibited significant cytotoxicity in vitro and enhanced efficacy when used in combination with established chemotherapeutics .
  • Antimicrobial Testing :
    • Compounds were screened against various bacterial strains (e.g., E. coli, Bacillus subtilis) and fungal species.
    • The results showed effective inhibition at low concentrations compared to standard antibiotics .
  • Inflammation Models :
    • In vivo studies demonstrated that selected pyrazole derivatives effectively reduced edema in carrageenan-induced models.
    • These findings suggest potential applications in treating inflammatory conditions .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity in breast cancer cell lines
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduction of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenated precursors and coupling agents. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled temperatures (110–130°C) for 12–24 hours improves yield . Key variables include solvent choice (e.g., ethanol for cyclization), stoichiometric ratios of aryl halides to pyrazole cores, and acid catalysis (e.g., glacial acetic acid) to facilitate condensation . Optimization requires monitoring via TLC and adjusting reflux times to minimize side products.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions on the pyrazole ring, with aromatic protons appearing as doublets (δ 7.2–8.1 ppm) and difluoromethoxy groups showing distinct 19^{19}F signals .
  • FT-IR : Stretching vibrations for C-F (1100–1200 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) validate functional groups .
  • HPLC/MS : High-resolution mass spectrometry ensures molecular weight consistency (theoretical ~436.7 g/mol) .

Q. How do computational methods aid in predicting the compound’s structural and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations model bond angles, dihedral distortions, and frontier molecular orbitals. Software like Gaussian or ORCA predicts electrophilic/nucleophilic sites, which correlate with reactivity in cross-coupling reactions . For crystallography, SHELX programs refine X-ray diffraction data to resolve torsional strain in the difluoromethoxy-phenyl groups .

Q. What purification strategies are effective for isolating high-purity samples?

  • Methodological Answer : Recrystallization using ethanol/water mixtures (70:30 v/v) removes unreacted precursors. Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the target compound. Purity (>95%) is verified via melting point analysis (141–143°C) and HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

  • Methodological Answer : Discrepancies often arise from substituent effects (e.g., electron-withdrawing vs. donating groups). For example, replacing chloro with methoxy groups alters logP values, impacting membrane permeability . Standardized assays (e.g., MTT for cytotoxicity) under controlled conditions (pH 7.4, 37°C) reduce variability. Meta-analyses of SAR (Structure-Activity Relationship) studies highlight critical substituents for antimicrobial vs. anticancer activity .

Q. What strategies validate the compound’s mechanism of action in pharmacological studies?

  • Methodological Answer :

  • Enzyme Inhibition : Kinase assays (e.g., EGFR inhibition) quantify IC50_{50} values using fluorogenic substrates .
  • Molecular Docking : AutoDock Vina models interactions with binding pockets (e.g., COX-2 for anti-inflammatory activity). Validate with mutagenesis studies to confirm key residues .
  • In Vivo Models : Zebrafish or murine models assess bioavailability and toxicity profiles .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines dihedral angles between aromatic rings. For example, fluorophenyl groups may tilt at 66–84° relative to the pyrazole core, influencing π-π stacking in crystal lattices . Discrepancies between computational and experimental torsional angles guide force-field adjustments in molecular dynamics simulations .

Q. What advanced synthetic approaches address low yields in multi-step reactions?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., 4 hours vs. 18 hours) and improves yields by 15–20% via uniform heating .
  • Flow Chemistry : Continuous flow systems minimize intermediate degradation, particularly for air-sensitive steps like hydrazine couplings .
  • Catalytic Optimization : Palladium nanoparticles (Pd/C) enhance Suzuki-Miyaura cross-coupling efficiency (TON > 1000) for aryl-aryl bonds .

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